molecular formula C7H8N4 B2626639 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 1556454-14-8

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B2626639
CAS No.: 1556454-14-8
M. Wt: 148.169
InChI Key: JQXBVDVRUHERNA-UHFFFAOYSA-N
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Description

“1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine” is a type of heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized by NIS to obtain an intermediate, and then the NH of the intermediate is protected by PMB-Cl to produce the key intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a member of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Ionic Liquid : 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine and its derivatives are synthesized using ionic liquids, offering benefits like easier work-up, milder conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010).

  • Catalyzed Domino Reactions : The compound is used in l-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines, involving the creation of multiple bonds and a six-membered ring in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

  • Microwave-Assisted Synthesis : A method involving microwave irradiation in aqueous media catalyzed by InCl3 has been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives, useful for creating new N-fused heterocycles (Polo et al., 2017).

  • Acylation and Cyclization : The compound undergoes acylation and subsequent cyclization to form pyrazolo[4,3-b]pyridines, a process involving the formation of cyanoacetamides and their transformation (Ibrahim et al., 2011).

  • Synthesis in Green Conditions : The compound is synthesized under environmentally friendly conditions such as in water, under microwave irradiation, and without a catalyst, emphasizing green chemistry approaches (Shi et al., 2008).

  • Use in Polyethylene Glycol (PEG-400) : A method involving the use of recyclable polyethylene glycol (PEG-400) as a reaction medium has been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives, highlighting mild conditions and environmental friendliness (Zhong, Dou, & Wang, 2013).

Potential Biomedical Applications

  • Fluorescent Sensor Development : The compound has been utilized in creating a novel fluorescent dye, which acts as a sensor for detecting small inorganic cations in polar solvents, showcasing its application in bioanalytical chemistry (Mac et al., 2010).

  • Development of Kinase-Focused Library : 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to this compound, have been explored for creating a library of compounds for screening against kinases and cancer drug targets (Smyth et al., 2010).

  • Synthesis of Novel Nanomagnetic Catalysts : The compound has been used in the synthesis of new nanomagnetic catalysts, demonstrating its potential in enhancing chemical synthesis and catalysis (Afsar et al., 2018).

Safety and Hazards

“1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine” causes skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin, gently wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

1-methylpyrazolo[4,3-c]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBVDVRUHERNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556454-14-8
Record name 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
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